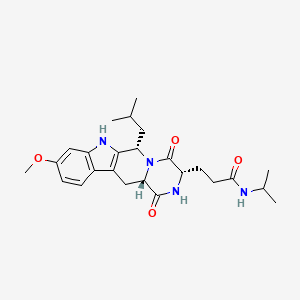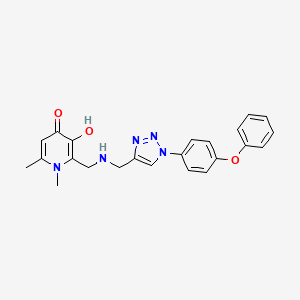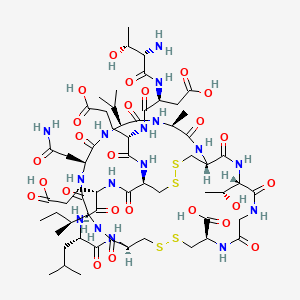
Abcg2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abcg2-IN-2 is a chemical compound known for its role as an inhibitor of the adenosine triphosphate-binding cassette transporter G2 (ABCG2). This transporter is involved in the efflux of various molecules across cellular membranes, playing a crucial role in multidrug resistance, particularly in cancer cells. By inhibiting ABCG2, this compound can potentially enhance the efficacy of chemotherapeutic agents by preventing the efflux of these drugs from cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Abcg2-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route may vary, but it generally includes:
Formation of Intermediates: Initial steps involve the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under inert atmospheres to form the core structure of this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Abcg2-IN-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify its functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled temperatures.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Aplicaciones Científicas De Investigación
Abcg2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ABCG2 inhibition and to develop new inhibitors with improved efficacy.
Biology: Helps in understanding the role of ABCG2 in cellular processes, including drug resistance and cellular detoxification.
Medicine: Potential therapeutic applications in enhancing the efficacy of chemotherapeutic agents by overcoming multidrug resistance in cancer cells.
Industry: Used in the development of diagnostic tools and assays to measure ABCG2 activity and inhibition.
Mecanismo De Acción
Abcg2-IN-2 exerts its effects by binding to the ABCG2 transporter, inhibiting its ability to efflux various substrates, including chemotherapeutic drugs. This inhibition enhances the intracellular concentration of these drugs, thereby increasing their cytotoxic effects on cancer cells. The molecular targets include the nucleotide-binding domains and transmembrane domains of ABCG2, which are crucial for its transport activity.
Comparación Con Compuestos Similares
Similar Compounds
Ko143: Another potent inhibitor of ABCG2, known for its high specificity and efficacy.
Elacridar: Inhibits both ABCG2 and ABCB1 transporters, used in combination with chemotherapeutic agents.
Fumitremorgin C: A natural product that inhibits ABCG2 but has limited clinical use due to toxicity.
Uniqueness of Abcg2-IN-2
This compound is unique due to its specific inhibitory activity against ABCG2 with minimal off-target effects. Its chemical structure allows for effective binding to the transporter, making it a valuable tool in overcoming multidrug resistance in cancer therapy.
Propiedades
Fórmula molecular |
C25H34N4O4 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C25H34N4O4/c1-13(2)10-20-23-17(16-7-6-15(33-5)11-19(16)27-23)12-21-24(31)28-18(25(32)29(20)21)8-9-22(30)26-14(3)4/h6-7,11,13-14,18,20-21,27H,8-10,12H2,1-5H3,(H,26,30)(H,28,31)/t18-,20-,21-/m0/s1 |
Clave InChI |
KFPXRARJFOXSMA-JBACZVJFSA-N |
SMILES isomérico |
CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |
SMILES canónico |
CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)C)C4=C(N2)C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![4-amino-1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12390009.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)


![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)



